2-methoxy-4-methyl-1-[3-(2-nitrophenoxy)propoxy]benzene
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Overview
Description
2-methoxy-4-methyl-1-[3-(2-nitrophenoxy)propoxy]benzene is an organic compound with a complex structure It is characterized by the presence of methoxy, methyl, and nitrophenoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-methyl-1-[3-(2-nitrophenoxy)propoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-nitrophenol with 3-chloropropanol to form 3-(2-nitrophenoxy)propanol. This intermediate is then reacted with 2-methoxy-4-methylbenzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-methyl-1-[3-(2-nitrophenoxy)propoxy]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Reduction: 2-methoxy-4-methyl-1-[3-(2-aminophenoxy)propoxy]benzene.
Substitution: Halogenated derivatives of the original compound.
Hydrolysis: 2-methoxy-4-methylphenol and 3-(2-nitrophenoxy)propanol.
Scientific Research Applications
2-methoxy-4-methyl-1-[3-(2-nitrophenoxy)propoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-4-methyl-1-[3-(2-nitrophenoxy)propoxy]benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylphenol: Lacks the nitrophenoxy and propoxy groups.
4-methyl-2-nitrophenol: Lacks the methoxy and propoxy groups.
2-methoxy-4-methyl-1-[3-(4-nitrophenoxy)propoxy]benzene: Similar structure but with a different position of the nitro group.
Uniqueness
2-methoxy-4-methyl-1-[3-(2-nitrophenoxy)propoxy]benzene is unique due to the combination of functional groups that confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methoxy-4-methyl-1-[3-(2-nitrophenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-13-8-9-16(17(12-13)21-2)23-11-5-10-22-15-7-4-3-6-14(15)18(19)20/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPAHVOKAJTLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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